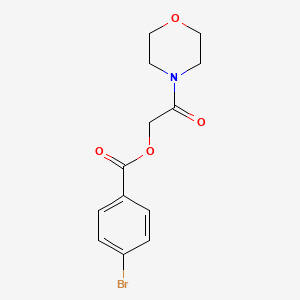![molecular formula C21H29ClN2O B6112228 N,1-dimethyl-N-[(4-phenylmethoxyphenyl)methyl]piperidin-4-amine;hydrochloride](/img/structure/B6112228.png)
N,1-dimethyl-N-[(4-phenylmethoxyphenyl)methyl]piperidin-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1-dimethyl-N-[(4-phenylmethoxyphenyl)methyl]piperidin-4-amine;hydrochloride is a chemical compound with a complex structure that includes a piperidine ring substituted with a dimethylamino group and a phenylmethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dimethyl-N-[(4-phenylmethoxyphenyl)methyl]piperidin-4-amine;hydrochloride typically involves multiple steps. One common method includes the reaction of 1-(tert-butoxycarbonyl)-4-piperidone with dimethylamine hydrochloride and sodium cyanoborohydride in methanol. The reaction is carried out at room temperature for several days, followed by the addition of concentrated hydrochloric acid to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N,1-dimethyl-N-[(4-phenylmethoxyphenyl)methyl]piperidin-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
N,1-dimethyl-N-[(4-phenylmethoxyphenyl)methyl]piperidin-4-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Mechanism of Action
The mechanism of action of N,1-dimethyl-N-[(4-phenylmethoxyphenyl)methyl]piperidin-4-amine;hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. It is known to modulate the activity of N-methyl-D-aspartate receptors, which play a crucial role in neurotransmission and synaptic plasticity . This modulation can lead to various physiological effects, including changes in neuronal excitability and synaptic strength.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1,4-phenylenediamine: A compound with similar structural features but different functional groups.
N,N-Dimethyl-p-phenylenediamine sulfate: Another related compound with distinct chemical properties and applications
Uniqueness
N,1-dimethyl-N-[(4-phenylmethoxyphenyl)methyl]piperidin-4-amine;hydrochloride is unique due to its specific substitution pattern on the piperidine ring and the presence of the phenylmethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
N,1-dimethyl-N-[(4-phenylmethoxyphenyl)methyl]piperidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O.ClH/c1-22-14-12-20(13-15-22)23(2)16-18-8-10-21(11-9-18)24-17-19-6-4-3-5-7-19;/h3-11,20H,12-17H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSOIWZHRIFQDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=CC=C(C=C2)OCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,3-Dihydro-1,4-benzodioxin-6-yl-[3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]methanone](/img/structure/B6112145.png)
![N-(sec-butyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6112147.png)
![2-{[(4-methylphenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6112152.png)
![N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2,5-dimethylbenzenesulfonamide](/img/structure/B6112164.png)
![8-(2-aminopyrimidin-4-yl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B6112167.png)
![methyl 2-[(3-nitrobenzoyl)oxy]benzoate](/img/structure/B6112170.png)
![4-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone](/img/structure/B6112180.png)

![(2Z)-5-[(4-fluorophenyl)methyl]-2-[(E)-(2-methoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B6112197.png)

![2-[4-(1-Piperidin-1-ylethyl)phenyl]pyridine-3-carboxamide](/img/structure/B6112223.png)

![2-(1-methyl-4-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6112236.png)
![3-chloro-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B6112243.png)
